molecular formula C15H13ClFNO3 B2769902 (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium CAS No. 478257-95-3

(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium

Cat. No.: B2769902
CAS No.: 478257-95-3
M. Wt: 309.72
InChI Key: LAXMFHARBLVSKY-LSCVHKIXSA-N
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Description

(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium is a useful research compound. Its molecular formula is C15H13ClFNO3 and its molecular weight is 309.72. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Interactions and Solvatomorphic Behavior

A study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, which included fluoro and chloro derivatives, to investigate their intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. The solvatomorphic behavior of these derivatives was examined using thermal techniques and supported by quantum mechanical calculations, providing insights into the nature of lp⋯π interactions (Shukla et al., 2014).

Fluorescence in Zinc(II) Ternary Complexes

Research on the coordination of a fluorophore, Zinquin A, in its deprotonated form within Zn(2+) ternary complexes revealed significant findings related to the fluorescence properties and the complexation behavior of these compounds. The study offers a deeper understanding of how the coordination environment of Zinquin A influences its fluorescence, making it relevant for detecting intracellular Zn(2+) (Hendrickson et al., 2003).

Synthesis of Phthalocyanines

Another research effort focused on the synthesis of metal-free and metal (Zn, Ni, Cu, Co) phthalocyanines containing a 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety. These compounds were characterized by various spectroscopic methods, and their solubility in different solvents was determined, contributing to the development of novel compounds with potential applications in materials science (Kahveci et al., 2007).

Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions was explored. This method allowed for precise control of cation functionality, highlighting the potential for developing advanced materials for energy applications (Kim et al., 2011).

Fluoroionophores for Metal Detection

Research into the development of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives has shown that these compounds can chelate Zn+2 in various solutions. This study demonstrated the potential of these fluoroionophores as metal recognizers, particularly for Zn+2, showcasing their application in fluorescence and ratio fluorescence methods for cellular metal staining (Hong et al., 2012).

Properties

IUPAC Name

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-3-hydroxy-4-[[hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-18(21)8-9-5-6-14(19)11(15(9)20)7-10-12(16)3-2-4-13(10)17/h2-6,8,20-21H,7H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWLTBHKVVRXAP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=C1C=CC(=O)C(=C1O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/1\C=CC(=O)C(=C1O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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